molecular formula C22H22ClFN2O3S B2780896 (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251593-50-6

(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2780896
CAS No.: 1251593-50-6
M. Wt: 448.94
InChI Key: YQODSCKKZUFWRL-UHFFFAOYSA-N
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Description

(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClFN2O3S and its molecular weight is 448.94. The purity is usually 95%.
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Biological Activity

The compound (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of benzothiazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClFN2O3SC_{21}H_{20}ClFN_2O_3S, with a molecular weight of approximately 434.9 g/mol. The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC21H20ClFN2O3S
Molecular Weight434.9 g/mol
CAS Number1251583-65-9

The mechanism of action for this compound is primarily related to its ability to interact with specific biological targets such as enzymes or receptors. The dioxido moiety is likely responsible for its reactivity and binding affinity. The presence of the fluoro and chloro groups may enhance metabolic stability and bioavailability compared to other derivatives.

Possible Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity without directly competing with endogenous ligands.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazine derivatives. For instance:

  • A related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) with IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Similar benzothiazine compounds have shown effectiveness against bacterial strains such as Mycobacterium tuberculosis and various fungi .

Case Studies and Experimental Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Cytotoxicity Assays :
    • In vitro assays revealed that related compounds exhibited cytotoxic effects on cancer cell lines with varying degrees of potency.
    • For example, one study reported an IC50 value of 6.2 μM for a benzothiazine derivative against HCT-116 cells .
  • Antimicrobial Screening :
    • Compounds were screened against Mycobacterium tuberculosis, showing lower activity compared to standard treatments but indicating potential for further development .

Properties

IUPAC Name

[6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O3S/c1-14-7-9-25(10-8-14)22(27)21-13-26(17-5-3-15(2)18(24)12-17)19-11-16(23)4-6-20(19)30(21,28)29/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQODSCKKZUFWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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